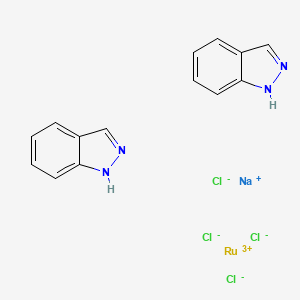
sodium;1H-indazole;ruthenium(3+);tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] typically involves the reaction of ruthenium trichloride with 1H-indazole in the presence of sodium chloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques such as recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in ligand exchange reactions, where the indazole ligands are replaced by other ligands under specific conditions . Major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying the coordination chemistry of ruthenium complexes . In biology and medicine, its anticancer properties have been a focal point of research, with studies demonstrating its efficacy against various cancer cell lines . The compound’s ability to penetrate tumor tissues and its redox-active nature make it a valuable candidate for cancer therapy .
Mécanisme D'action
The anticancer mechanism of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is closely linked to its redox chemistry. The compound exerts its effects by interacting with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce apoptosis (programmed cell death) in cancer cells . The compound’s molecular targets include DNA and various proteins involved in cell signaling pathways . Its ability to bind to and disrupt the function of these targets contributes to its anticancer activity .
Comparaison Avec Des Composés Similaires
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is often compared to other ruthenium-based compounds such as indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] (KP1019) and imidazolium trans-[tetrachloridobis(dimethylsulfoxide)(imidazole)ruthenate(III)] (NAMI-A) . These compounds share similar coordination spheres but differ in their ligands and overall chemical behavior . The unique combination of indazole ligands in sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] contributes to its distinct redox properties and anticancer activity . Other similar compounds include ruthenium(II)-arene complexes like [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) .
Propriétés
Numéro CAS |
197723-00-5 |
|---|---|
Formule moléculaire |
C14H12Cl4N4NaRu+ |
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
sodium;1H-indazole;tetrachlororuthenium |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+4/p-4 |
Clé InChI |
YGDDGJPSWMFECS-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru](Cl)(Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NKP-1339; NKP 1339; NKP1339; IT-139; IT 139; IT139; KP-1339; KP 1339; KP1339; Na[trans-RuCl4(Ind)2; sodium trans-[RuCl4(HInd)2, |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















